molecular formula C21H24N4O B2803411 1-(3,4-dimethylphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207007-07-5

1-(3,4-dimethylphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2803411
CAS No.: 1207007-07-5
M. Wt: 348.45
InChI Key: CCGQGXQIILOGCI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a carboxamide moiety linked to a 4-phenylbutan-2-yl chain.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15-9-12-19(13-16(15)2)25-14-20(23-24-25)21(26)22-17(3)10-11-18-7-5-4-6-8-18/h4-9,12-14,17H,10-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGQGXQIILOGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NC(C)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethylphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1207007-07-5) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4OC_{21}H_{24}N_{4}O with a molecular weight of 348.4 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

PropertyValue
CAS Number1207007-07-5
Molecular FormulaC21H24N4O
Molecular Weight348.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular, research indicates that triazole compounds can selectively inhibit cancer cell proliferation while sparing normal cells.

Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of various triazole derivatives against melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives exhibited higher selectivity towards melanoma cells compared to other cell lines .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The mechanism often involves the disruption of fungal cell membrane synthesis and inhibition of specific enzymes critical for microbial growth.

Research Findings
A series of synthesized triazole compounds demonstrated significant antibacterial and antifungal activities in vitro. The compounds were tested against standard strains and exhibited varying degrees of effectiveness, suggesting a promising avenue for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles are attributed to their ability to inhibit pro-inflammatory mediators such as cytokines and prostaglandins.

Experimental Results
In animal models, certain triazole derivatives showed comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs), demonstrating their potential as therapeutic agents in managing inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways crucial for cancer cell survival and proliferation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain triazoles may increase ROS levels in cells, triggering oxidative stress that can lead to cell death in malignant cells.

Scientific Research Applications

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. The compound has shown potential against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Non-Small Cell Lung Cancer (NSCLC)

In a study involving xenograft mouse models implanted with NSCLC cells:

TreatmentDosage (mg/kg)Tumor Volume Reduction (%)
L524-05341060

The results indicated that treatment with the compound led to significant tumor regression compared to control groups.

Antimicrobial Activity

The triazole ring structure enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways. This compound has been investigated for its antimicrobial properties against various pathogens.

Antimicrobial Testing Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Staphylococcus aureus32 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with similar triazole derivatives is useful:

Compound NameCell LineIC50 (µM)Mechanism
L524-0534A5495.2EGFR Inhibition
Related Triazole Derivative AH4604.8Apoptosis Induction
Standard Treatment (Erlotinib)A54910EGFR Inhibition

This table highlights the enhanced efficacy of the compound over standard treatments in specific NSCLC models.

Comparison with Similar Compounds

Triazole Position 1: Aryl Group Modifications

  • N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): This compound shares the 1-(3,4-dimethylphenyl) group but incorporates a 5-methyl substituent on the triazole and a 4-acetamidophenyl group on the carboxamide.
  • MKA027 (N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide) () :
    Retains the 1-(3,4-dimethylphenyl) group but substitutes the carboxamide with a benzyl group. The shorter side chain in MKA027 may limit target engagement compared to the extended 4-phenylbutan-2-yl chain, which could improve binding to deeper hydrophobic pockets .

Triazole Position 5: Methyl vs. Unsubstituted

Compounds such as 3l and 3m () feature a 5-methyl group on the triazole, which increases steric hindrance and electron density.

Carboxamide Side Chain Modifications

  • MKA122 (1-(4-(Cyclopropylcarbamoyl)phenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide) () :
    Incorporates a cyclopropylcarbamoyl group on the aryl ring and a phenylethyl side chain. The cyclopropyl group may improve metabolic stability by resisting cytochrome P450 oxidation, whereas the 4-phenylbutan-2-yl chain in the target compound offers greater conformational flexibility .

  • RFM (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) (): Features a difluorophenylmethyl group, which introduces electron-withdrawing effects that could enhance binding to polar residues in target proteins.

MIF Tautomerase Inhibition () :

Compounds like MKA027 and MKA122 were evaluated for macrophage migration inhibitory factor (MIF) tautomerase inhibition.

Antitumor Activity () :

1-Aryltriazole derivatives with 4-chlorophenyl or trifluoromethyl substituents (e.g., GP = 68.09% against NCI-H522 lung cancer cells) demonstrate that electron-withdrawing groups enhance cytotoxicity. The target compound’s 3,4-dimethylphenyl group, being electron-donating, may reduce potency compared to these analogs but improve solubility .

Wnt/β-Catenin Pathway Inhibition () :

Quinoline-containing triazoles (e.g., 3k, 3l) inhibit Wnt signaling, a pathway linked to glucose metabolism. The target compound’s lack of a quinoline moiety may limit activity in this context but could redirect specificity toward other targets, such as kinases or GPCRs .

Data Tables

Table 1: Structural and Activity Comparison of Selected Triazole Carboxamides

Compound Name Aryl Substituent Carboxamide Side Chain Key Biological Activity Reference
Target Compound 3,4-Dimethylphenyl 4-Phenylbutan-2-yl Hypothesized MIF inhibition
N-(4-Acetamidophenyl)-5-methyl analog 3,4-Dimethylphenyl 4-Acetamidophenyl Not reported
MKA027 3,4-Dimethylphenyl Benzyl MIF tautomerase inhibition
RFM 2,6-Difluorophenyl - Antiepileptic activity
1-(4-Chlorophenyl)-5-(trifluoromethyl) 4-Chlorophenyl - Antitumor (GP = 68.09%)

Table 2: Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility (µM)
Target Compound ~377.5 4.2 ~25 (PBS)
MKA027 ~335.4 3.8 ~50 (DMSO)
N-(4-Acetamidophenyl)-5-methyl analog 363.4 2.9 ~100 (PBS)

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